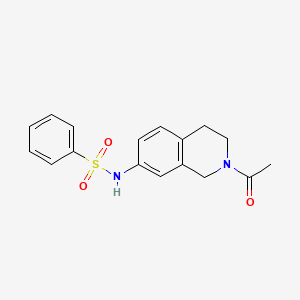

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Sulfonamide formation: The final step involves the reaction of the acetylated tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Sulfonamide Functional Group Reactivity

The benzenesulfonamide group enables nucleophilic substitutions, hydrolysis, and redox reactions.

Table 1: Key Reactions Involving the Sulfonamide Group

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Notes |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux, 12h | Cleavage to sulfonic acid | Acidic conditions favor sulfonamide bond cleavage. |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | Requires anhydrous conditions for optimal yield. |

| Acylation | Acetic anhydride, pyridine | Acetylated sulfonamide | Pyridine neutralizes HCl byproduct. |

Tetrahydroisoquinoline Core Reactions

The tetrahydroisoquinoline moiety undergoes ring oxidation, reduction, and electrophilic substitution.

Table 2: Reactivity of the Tetrahydroisoquinoline System

| Reaction Type | Reagents/Conditions | Products/Outcomes | Mechanism |

|---|---|---|---|

| Oxidation | H₂O₂, FeCl₃, CH₃CN | Isoquinoline N-oxide derivative | Radical-mediated oxidation at the nitrogen. |

| Reduction | NaBH₄, MeOH, 0°C | Saturated ring system | Selective reduction of imine bonds. |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | Nitration occurs at the aromatic ring’s para position. |

Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable modular derivatization.

Table 3: Catalyzed Coupling Reactions

| Reaction Type | Catalysts/Ligands | Substrates | Applications |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl sulfonamide analogs for drug discovery. |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Amines | N-arylated derivatives with enhanced bioactivity. |

Mechanistic Insights

-

Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

-

Oxidation : Hydrogen peroxide generates hydroxyl radicals, oxidizing the tetrahydroisoquinoline nitrogen to form N-oxide.

Stability and Side Reactions

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The specific mechanisms often involve disruption of bacterial enzyme functions.

Enzyme Inhibition

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus respectively . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance inhibitory potency.

Anticancer Properties

The compound's analogs have been investigated for anticancer activities against various cell lines. In vitro studies have demonstrated cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Case Studies

作用機序

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A core structure found in many natural and synthetic compounds with diverse biological activities.

Naphthyridinomycin: An antitumor antibiotic with a similar tetrahydroisoquinoline core.

Quinocarcin: Another antitumor antibiotic with structural similarities.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its specific combination of the tetrahydroisoquinoline core with an acetyl group and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

生物活性

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core, which is known for its presence in various bioactive compounds. The sulfonamide group enhances its pharmacological profile by potentially allowing interactions with specific biological targets. The molecular formula is C21H20N2O3S with a molecular weight of 380.5 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors or other cellular targets.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies on related sulfonamides have shown efficacy against bacterial strains and fungi .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is often associated with neuroprotective effects. Compounds derived from this structure have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration . This suggests that this compound may also exert anti-inflammatory effects.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

特性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDWEBSPJJFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。